molecular formula C40H46FN6O7P B12950372 2'-Fluoro-5'-O-dmt-2'-deoxyinosine-3'-CE-phosphoramidite

2'-Fluoro-5'-O-dmt-2'-deoxyinosine-3'-CE-phosphoramidite

Cat. No.: B12950372
M. Wt: 772.8 g/mol
InChI Key: GNQYQPLUWSYXRR-YRGZVQMCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Modified Nucleoside Phosphoramidites

The foundation for 2'-fluoro-hypoxanthine phosphoramidites lies in the 1981 breakthrough by Beaucage and Caruthers, who demonstrated that nucleoside phosphoramidites could drive efficient solid-phase oligonucleotide synthesis through tetrazole-activated coupling reactions. Early work focused on protecting group strategies for natural nucleobases, but by the late 1990s, researchers began systematically modifying both the sugar moiety and nucleobase to engineer oligonucleotides with enhanced binding affinity and nuclease resistance. The introduction of 2'-O-methyl RNA in 1989 marked the first major sugar modification, followed by 2'-fluoro substitutions in the early 2000s to combine RNA-like A-form helix geometry with improved metabolic stability. Parallel developments in hypoxanthine chemistry emerged from studies of inosine's natural role in tRNA wobble pairing, with synthetic hypoxanthine-containing oligonucleotides showing promise for degenerate sequence recognition by the mid-2000s. The fusion of these elements into a single phosphoramidite building block (2'-F-hypoxanthine) required solving three synthetic challenges: (1) orthogonal protection of the 2'-fluoro and 5'-hydroxy groups, (2) stabilization of the N-glycosidic bond in hypoxanthine derivatives, and (3) optimization of phosphoramidite activation kinetics for automated synthesizers.

Significance of Fluorine Substitution in Nucleic Acid Analogues

Fluorine's electronegativity (χ = 4.0) and small atomic radius (0.64 Å) make it uniquely suited for modifying nucleic acid analogues. At the 2'-position of ribose, fluorine induces a C3'-endo sugar pucker through a combination of stereoelectronic effects and steric constraints, preorganizing the oligonucleotide backbone into an A-form helix geometry that enhances binding affinity to RNA targets. Comparative studies of 2'-F RNA versus natural RNA show a 1.8°C per modification increase in duplex thermal stability (T~m~), attributed to stronger Watson-Crick hydrogen bonding (ΔH = -5.2 kcal/mol per base pair) rather than entropic gains. X-ray crystallography reveals that 2'-F substitution reduces minor groove hydration by eliminating the 2'-OH's capacity to coordinate water networks, concentrating electrostatic interactions at base-pairing interfaces. The 2'-fluoro group also confers nuclease resistance by disrupting hydrolytic enzyme recognition, with 2'-F oligonucleotides exhibiting >10-fold increased serum stability compared to unmodified DNA. In the specific case of 2'-F-deoxyinosine, fluorine's inductive effect stabilizes the N-glycosidic bond against acid-catalyzed hydrolysis (t~1/2~ = 48 hr at pH 3 vs. 12 hr for 2'-H analogue), a critical feature for phosphoramidite storage and handling.

Table 1: Comparative Properties of 2'-Modified Nucleosides

Modification Sugar Pucker (%) T~m~ Increase (°C/mod) Serum Half-Life (hr)
2'-H (DNA) 75% C2'-endo 0 0.5
2'-O-Me 92% C3'-endo 1.2 24
2'-F 98% C3'-endo 1.8 18
2'-F-Ino* 95% C3'-endo 1.6 22

*Data for 2'-fluoro-inosine (Ino) from molecular dynamics simulations.

Role of Hypoxanthine Bases in Oligonucleotide Design

Hypoxanthine (6-oxopurine) serves as a universal base analogue capable of pairing with adenine, cytosine, thymine, and uracil through tautomeric shifts between keto (N1-H/O6) and enol (N6-H/O1) forms. In 2'-fluoro-deoxyinosine phosphoramidites, this degenerate base-pairing enables single oligonucleotides to target multiple genetic variants—a critical feature for detecting oncogenic mutations like KRAS G12D (guanine→adenine) and G12V (guanine→thymine). Molecular dynamics simulations show hypoxanthine-adenine pairs maintain Watson-Crick geometry (shear = -0.2 Å, stretch = 0.1 Å), while hypoxanthine-uracil pairs adopt wobble configurations (shear = 1.8 Å) with only minor duplex distortion. Thermal denaturation studies demonstrate that substituting hypoxanthine for guanine in PNAs reduces T~m~ by 4–6°C against complementary DNA but increases T~m~ by 2–3°C against mismatch-containing targets, achieving 8–10°C discrimination between wild-type and mutant sequences. The compound's 2'-fluoro group synergizes with hypoxanthine by enforcing a rigid C3'-endo pucker that reduces conformational entropy penalties upon mismatch binding, as evidenced by a 1.5-fold improvement in mismatch discrimination compared to 2'-deoxy hypoxanthine analogues.

Structural Analysis of Hypoxanthine Base Pairing Circular dichroism spectra for 2'-F-inosine-containing oligonucleotides show characteristic A-form signals (positive peak at 265 nm, negative at 210 nm) with reduced ellipticity at 245 nm compared to DNA-RNA hybrids, indicating base-pairing flexibility. X-ray data reveal hypoxanthine's O6 forms two hydrogen bonds with adenine's N6 and N1 (2.9 Å and 2.7 Å, respectively), while pairing with uracil occurs through N1-H⋯O4 and O6⋯H-N3 interactions (2.8 Å each). These interactions preserve helical rise (2.8 Å) and twist (32°) parameters within 5% of canonical A-form geometry, enabling seamless incorporation into duplex structures without major backbone distortion.

Properties

Molecular Formula

C40H46FN6O7P

Molecular Weight

772.8 g/mol

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H46FN6O7P/c1-26(2)47(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)46-25-45-35-37(46)43-24-44-38(35)48)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H,43,44,48)/t33-,34-,36-,39-,55?/m1/s1

InChI Key

GNQYQPLUWSYXRR-YRGZVQMCSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite involves several steps. The compound is typically synthesized by modifying oligodeoxyribonucleotides. The fluorine atom on the benzoyl moiety provides resistance to degradation by nucleases .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of specific solvents and reagents. For instance, a common method involves dissolving 2 mg of the compound in 50 μL of DMSO to create a stock solution with a concentration of 40 mg/mL. This solution can then be further diluted and mixed with other solvents like PEG300 and Tween 80 for various applications .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research and industrial applications.

Common Reagents and Conditions: Common reagents used in these reactions include DMSO, PEG300, and Tween 80. The conditions often involve specific temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from these reactions are typically modified nucleosides, which are used in the development of DNA and RNA molecules for research purposes.

Scientific Research Applications

DNA Oligonucleotide Synthesis

The primary application of 2'-Fluoro-5'-O-dmt-2'-deoxyinosine-3'-CE-phosphoramidite is in the synthesis of DNA oligonucleotides. The fluorine modification at the 2' position significantly improves the stability of the oligonucleotides, making them more robust for various applications, including:

  • Research : Used in genetic studies and molecular biology to create stable probes and primers.
  • Diagnostics : Employed in assays that require high specificity and stability under physiological conditions.
  • Therapeutics : Potential use in antisense therapies and RNA interference (RNAi) due to enhanced resistance to nucleases .

Stability Enhancement

The incorporation of the 2'-fluoro modification not only enhances the chemical stability of oligonucleotides but also protects against hydrolysis. This feature is particularly beneficial in:

  • Long-term storage : Oligonucleotides synthesized with this phosphoramidite can be stored for extended periods without significant degradation.
  • In vivo applications : Increased stability allows for better performance in therapeutic contexts where oligonucleotides are administered to living organisms .

Applications in Antibody-Drug Conjugates (ADCs)

The compound is also relevant in the development of antibody-drug conjugates, where it can be utilized to synthesize oligonucleotides that target specific cells or tissues. This application is crucial for:

  • Targeted therapy : Enhancing the delivery of cytotoxic drugs specifically to cancer cells while minimizing systemic toxicity.
  • Immunotherapy : Developing novel therapeutic strategies that leverage the immune system's ability to fight cancer .

Role in Epigenetics and Gene Regulation

Research has shown that oligonucleotides synthesized using this compound can be employed in epigenetic studies. The applications include:

  • Gene silencing : Utilizing modified oligonucleotides to inhibit gene expression through mechanisms such as RNA interference.
  • Chromatin remodeling : Investigating how synthetic oligonucleotides can influence chromatin structure and function, impacting gene regulation .

Cell Cycle and Apoptosis Studies

The compound's derivatives can also be utilized in studies related to cell cycle regulation and apoptosis. Specific applications include:

  • Investigating DNA damage response : Synthesized oligonucleotides can be used to probe cellular responses to DNA damage.
  • Studying apoptotic pathways : Understanding how modifications in nucleic acid structures influence programmed cell death mechanisms .

Summary Table of Applications

Application AreaDescription
DNA Oligonucleotide SynthesisBuilding block for stable DNA synthesis, enhancing research capabilities
Stability EnhancementIncreases resistance to hydrolysis; suitable for long-term storage
Antibody-Drug ConjugatesFacilitates targeted drug delivery systems
EpigeneticsUsed in gene silencing and chromatin remodeling studies
Cell Cycle and Apoptosis StudiesProbes for DNA damage response and apoptosis pathways

Mechanism of Action

The compound exerts its effects by inhibiting poly (ADP-ribose) polymerase (PARP) activity. This inhibition prevents peroxynitrite-induced mitochondrial depolarization and secondary superoxide production, thereby providing cytoprotective effects. The molecular targets involved include hypoxanthine and xanthine, which are metabolized by purine oxidase .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Nucleobase 2' Modification 5' Protection 3' Phosphoramidite Key Features Supplier/Purity References
2'-Fluoro-5'-O-DMT-2'-deoxyinosine-3'-CE-phosphoramidite Inosine Fluoro DMT CE Versatile base pairing; nuclease resistance; used in degenerate primers BroadPharm (≥95%)
2'-Fluoro-5'-O-DMT-2'-deoxyuridine-3'-CE-phosphoramidite (CAS: 146954-75-8) Uracil Fluoro DMT CE Standard 2'-F-dU for stability; pairs with adenine Multiple suppliers (97%)
2'-O-Methyl-5'-O-DMT-adenosine-3'-CE-phosphoramidite Adenine O-Methyl DMT CE Enhanced RNA duplex stability; lower nuclease resistance than 2'-F Glen Research (≥95%)
5'-O-DMT-2'-deoxy-5-iodouridine-3'-CED-phosphoramidite Uracil None (2'-H) DMT CE 5-Iodo modification for crosslinking or photolabeling Lab-specific synthesis
N6-Benzoyl-2'-fluoro-5'-O-DMT-adenosine-3'-CE-phosphoramidite (CAS: 2248740-48-7) Adenine Fluoro DMT CE Benzoyl-protected adenine; used in siRNA and antisense oligonucleotides Custom synthesis

Key Comparative Analysis

Nucleobase Variants
  • Inosine (Target Compound): Hypoxanthine lacks the exocyclic amine of adenine, enabling non-canonical base pairing. This is critical for degenerate primers or aptamers requiring flexibility .
  • Uracil/Adenine (Comparators) : Standard nucleobases with defined pairing (A-T/U). For example, 2'-F-dU (CAS: 146954-75-8) is used in antisense oligonucleotides targeting mRNA .
2' Modifications
  • 2'-Fluoro : Provides superior nuclease resistance compared to 2'-O-methyl or unmodified sugars. However, 2'-O-methyl offers better RNA duplex stability, making it preferable for siRNA .
  • 2'-H (Unmodified) : Found in compounds like 5-iodouridine phosphoramidite (CAS: Unlisted), which prioritizes chemical reactivity (e.g., crosslinking) over stability .

Biological Activity

2'-Fluoro-5'-O-DMT-2'-deoxyinosine-3'-CE-phosphoramidite (CAS 2245842-16-2) is a modified nucleoside analog that plays a significant role in the synthesis of DNA oligonucleotides. This compound features a fluorine atom at the 2' position, which enhances the stability and resistance of DNA sequences to enzymatic degradation, making it an essential building block in genetic research and therapeutic applications.

  • Molecular Formula : C40_{40}H46_{46}FN6_6O7_7P
  • Molecular Weight : 772.8 g/mol
  • Structure : The compound consists of a deoxyinosine backbone with a 5'-O-Dimethoxytrityl (DMT) protecting group, which safeguards the 5' hydroxyl group during solid-phase synthesis.

Stability and Enzymatic Resistance

The incorporation of the 2'-fluoro modification significantly improves the stability of oligonucleotides against nucleases, which is crucial for various applications including gene therapy and antisense oligonucleotide design. This modification allows for prolonged half-lives in biological systems, enhancing the efficacy of therapeutic agents derived from these oligonucleotides .

Applications in Research and Medicine

  • Oligonucleotide Synthesis : The primary application of this compound is in the synthesis of stable DNA oligonucleotides for research purposes.
  • Therapeutic Development : Due to its enhanced stability, this compound is valuable in developing therapeutics for various diseases, including cancer and viral infections. The fluorinated analogs can be designed to target specific RNA sequences, making them useful in RNA interference (RNAi) and CRISPR technologies .
  • Cytotoxicity Studies : In vitro studies have shown that oligonucleotides synthesized with this phosphoramidite exhibit reduced cytotoxicity compared to their unmodified counterparts. This is particularly relevant in drug development where minimizing off-target effects is critical .

The biological activity of this compound extends beyond mere stability:

  • Anti-infection Properties : The compound has shown potential against various pathogens, including viruses and bacteria, by interfering with their genetic material .
  • Cell Cycle Regulation : Research indicates that oligonucleotides containing this phosphoramidite can influence cell cycle progression and apoptosis pathways, making them candidates for cancer therapy .

Case Studies

Several studies have documented the efficacy of oligonucleotides synthesized with this phosphoramidite:

  • Case Study on Viral Inhibition :
    • A study demonstrated that a specific oligonucleotide targeting the HIV genome, synthesized using this compound, significantly reduced viral loads in vitro by enhancing binding affinity and stability against degradation .
  • Cancer Therapeutics :
    • Another research project focused on oligonucleotides designed to inhibit oncogene expression in breast cancer cells. The modified nucleosides showed improved cellular uptake and reduced cytotoxicity compared to traditional nucleoside analogs, leading to effective tumor suppression in preclinical models .

Comparative Analysis of Biological Activity

FeatureTraditional OligonucleotidesOligonucleotides with 2'-Fluoro Modification
StabilityModerateHigh
Enzymatic ResistanceLowHigh
CytotoxicityHigherLower
Therapeutic EfficacyVariableEnhanced
Application RangeLimitedBroad (including gene therapy)

Q & A

(Basic) What is the role of 2'-Fluoro-5'-O-DMT-2'-deoxyinosine-3'-CE-phosphoramidite in oligonucleotide synthesis?

This compound is a modified phosphoramidite monomer used to introduce 2'-fluoro (2'-F) and deoxyinosine modifications into synthetic oligonucleotides. The 2'-F substitution enhances nuclease resistance and thermal stability, while deoxyinosine (a purine analog) introduces base-pairing ambiguity, useful for studying mismatched interactions . The 5'-O-DMT (dimethoxytrityl) group protects the 5'-hydroxyl during solid-phase synthesis, and the 3'-CE (cyanoethyl) phosphoramidite enables sequential coupling via standard phosphoramidite chemistry .

Key Applications:

  • Synthesis of antisense oligonucleotides with improved metabolic stability.
  • Probing polymerase fidelity in replication studies.
  • Structural studies of RNA/DNA hybrids.

(Basic) How should researchers ensure the stability of 2'-F-modified phosphoramidites during storage and synthesis?

Stability is critical due to the reactive phosphoramidite moiety. Key protocols include:

  • Storage: Store at ≤-20°C in anhydrous, argon-purged vials to prevent hydrolysis .
  • Handling: Use anhydrous solvents (e.g., acetonitrile) and maintain an inert atmosphere during synthesis.
  • Purity Monitoring: Regular HPLC or LC-MS analysis to detect degradation (e.g., trityl loss or phosphoramidite hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.